An In-depth Technical Guide to Thiazole-5-Carboxylate Derivatives: Addressing the Discrepancy for CAS 137267-40-4
An In-depth Technical Guide to Thiazole-5-Carboxylate Derivatives: Addressing the Discrepancy for CAS 137267-40-4
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the inquiry regarding "Ethyl 4-ethyl-2-methylthiazole-5-carboxylate" with CAS number 137267-40-4. Initial research indicates a significant discrepancy: the provided CAS number, 137267-40-4, is authoritatively assigned to Hypoxanthine, monosodium salt [1][2][3][4], a purine derivative with a distinct structure and biological role. Conversely, a comprehensive search for "Ethyl 4-ethyl-2-methylthiazole-5-carboxylate" did not yield specific data for a compound with this exact name and CAS number combination.
Given this, this guide will first provide a brief overview of Hypoxanthine, monosodium salt to clarify the information associated with the provided CAS number. The main focus will then shift to a technically in-depth exploration of a closely related and highly relevant class of compounds: substituted ethyl thiazole-5-carboxylates . These molecules are pivotal building blocks in medicinal chemistry, and understanding their properties and synthesis is of great value to the target audience. We will particularly focus on derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate and related structures, for which substantial scientific literature is available.
Part 1: Clarification of CAS 137267-40-4: Hypoxanthine, Monosodium Salt
Hypoxanthine, monosodium salt is the sodium salt of hypoxanthine, a naturally occurring purine derivative. It plays a crucial role in nucleotide metabolism as an intermediate in the synthesis of adenine and guanine.
Physicochemical Properties of Hypoxanthine, Monosodium Salt
| Property | Value |
| Molecular Formula | C₅H₃N₄O·Na |
| Molecular Weight | 158.09 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Solubility | Soluble in water[2][3] |
| pH (0.5% solution) | 9.0 - 10.5[2][4] |
| Storage | Room temperature, sealed in dry conditions |
Its primary application in research and development is as a component of cell culture media, particularly in the selection of hybridoma cells.
Part 2: A Technical Guide to Substituted Ethyl Thiazole-5-Carboxylates
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Ethyl thiazole-5-carboxylates, in particular, serve as versatile intermediates for the synthesis of pharmaceuticals and agrochemicals.[5] Their derivatives have shown potential in the treatment of allergies, hypertension, inflammation, and infections.[5]
Chemical Structure and Nomenclature
The core structure consists of a thiazole ring with an ethyl carboxylate group at the 5-position. The 2- and 4-positions are amenable to a variety of substitutions, which significantly influences the molecule's chemical and biological properties.
Caption: General chemical structure of ethyl thiazole-5-carboxylates.
Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
A common and efficient method for synthesizing the foundational molecule, ethyl 2-amino-4-methylthiazole-5-carboxylate, is the Hantzsch thiazole synthesis.
Reaction Workflow:
Caption: Hantzsch synthesis workflow for ethyl 2-amino-4-methylthiazole-5-carboxylate.
Experimental Protocol: One-Pot Synthesis
A facile and high-yield one-pot synthesis has been developed, which is an improvement over traditional two-step methods.[5][6]
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Bromination: To a mixture of ethyl acetoacetate in water and tetrahydrofuran (THF) below 0°C, add N-bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).
-
Cyclization: Add thiourea to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture and neutralize with ammonia to a pH of 7.
-
Filter the resulting precipitate and recrystallize from ethyl acetate to obtain the pure product.[5]
This one-pot method simplifies the work-up and significantly improves the overall yield compared to stepwise procedures.[5]
Physicochemical Properties of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
| Property | Value |
| CAS Number | 7210-76-6 |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol [7] |
| Melting Point | 176-180 °C[8] |
| Appearance | White to off-white powder |
| IUPAC Name | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized thiazole derivatives.
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¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Expected signals for ethyl 2-amino-4-methylthiazole-5-carboxylate would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): GC-MS analysis can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[7]
-
Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the N-H, C=O, and C=N bonds within the molecule.[5][9]
Applications in Drug Development and Research
Ethyl thiazole-5-carboxylate derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.
-
Antineoplastic Agents: Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity.[5]
-
Antimicrobials: The thiazole nucleus is a component of many antimicrobial drugs.[10]
-
Agrochemicals: These compounds are being investigated for use in agrochemicals, such as herbicides and fungicides.
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Cefditoren Pivoxil Intermediate: 4-Methyl-5-formylthiazole, derived from the corresponding ethyl carboxylate, is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil.[11]
Part 3: Future Directions and Conclusion
The discrepancy between the provided chemical name and CAS number highlights the importance of accurate data in scientific research. While "Ethyl 4-ethyl-2-methylthiazole-5-carboxylate" with CAS 137267-40-4 appears to be an incorrect pairing, the exploration of substituted ethyl thiazole-5-carboxylates reveals a rich area of chemistry with significant implications for drug discovery and development. The synthetic versatility of this scaffold allows for the creation of diverse molecular libraries for biological screening. Future research will likely focus on developing more efficient and environmentally friendly synthetic methods and exploring the biological activity of novel derivatives.
References
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1074-1082. [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]
- Google Patents.
- Google Patents.
-
PMC. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]
-
World Journal of Pharmaceutical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL 1, 3 THIAZOLE DERIVATIVES. [Link]
-
Lambe, S. V., & Ghogare, P. B. (2014). Synthesis and Biological Evaluation of Novel 1, 3 Thiazole Derivatives. World Journal of Pharmaceutical Research, 3(3), 1435-1443. [Link]
Sources
- 1. Hypoxanthine, monosodium salt | Sigma-Aldrich [sigmaaldrich.com]
- 2. rpicorp.com [rpicorp.com]
- 3. agscientific.com [agscientific.com]
- 4. Hypoxanthine Sodium Salt BioChemica [itwreagents.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]
- 9. wjpr.net [wjpr.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
